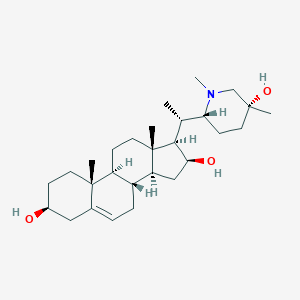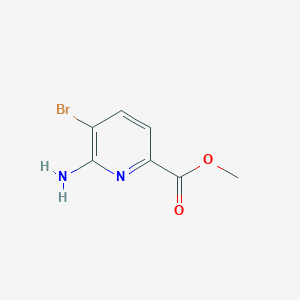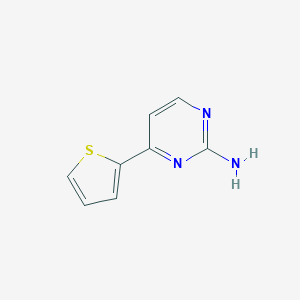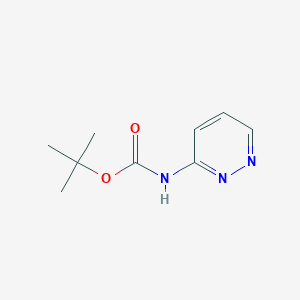![molecular formula C12H12N2 B143146 1-Methyl-3,4-dihydropyrazino[1,2-a]indole CAS No. 138747-21-4](/img/structure/B143146.png)
1-Methyl-3,4-dihydropyrazino[1,2-a]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,4-dihydropyrazino[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrazinoindoles. This compound features a fused ring system combining an indole and a pyrazine ring, making it a significant structure in organic and medicinal chemistry. The indole nucleus is known for its presence in many natural and synthetic biologically active compounds, contributing to various pharmacological properties .
Preparation Methods
The synthesis of 1-Methyl-3,4-dihydropyrazino[1,2-a]indole typically involves the reaction of amino acid methyl esters with indole-2-ylmethyl acetates. This reaction proceeds under basic conditions, forming highly reactive 2-alkylideneindolenines, which then undergo Michael-type addition followed by intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methyl-3,4-dihydropyrazino[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include methanesulfonic acid (MsOH) under reflux in methanol (MeOH) for Fischer indole synthesis . Major products formed from these reactions include various substituted pyrazinoindoles, which can be further explored for their biological activities.
Scientific Research Applications
1-Methyl-3,4-dihydropyrazino[1,2-a]indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: The compound’s unique structure makes it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3,4-dihydropyrazino[1,2-a]indole involves its interaction with specific molecular targets. For instance, it has been found to act as a partial agonist at MT1 receptors, with no intrinsic activity at MT2 receptors . This selective activity suggests its potential use in developing targeted therapies.
Comparison with Similar Compounds
1-Methyl-3,4-dihydropyrazino[1,2-a]indole can be compared with other similar compounds, such as:
2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones: These compounds share a similar fused ring system but differ in their substitution patterns and biological activities.
Pyrazino[1,2-a]indol-1-ones: These compounds have been explored for their antitumor properties and differ in their synthetic routes and pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern and selective biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-methyl-3,4-dihydropyrazino[1,2-a]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-12-8-10-4-2-3-5-11(10)14(12)7-6-13-9/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMBDHBEHYDIFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN2C1=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356601 |
Source


|
| Record name | 1-methyl-3,4-dihydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138747-21-4 |
Source


|
| Record name | 1-methyl-3,4-dihydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

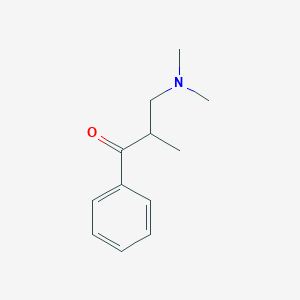
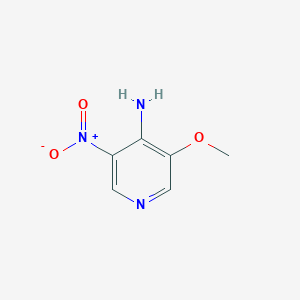
![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)


![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)
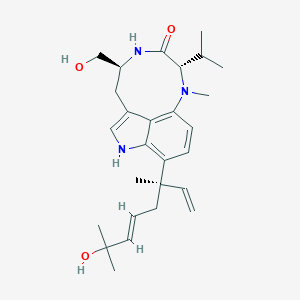
![Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143081.png)
